molecular formula C22H22N2O3 B4573439 3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B4573439
M. Wt: 362.4 g/mol
InChI Key: YMBIWQFASCQAPJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-derived heterocyclic compound characterized by a bicyclic quinazoline-2,4-dione core. Its structure includes a cyclohexyl group at position 3 and a 2-oxo-2-phenylethyl moiety at position 1 (N1). These substituents impart distinct physicochemical and pharmacological properties. Quinazoline-2,4-diones are renowned for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory effects, often mediated by interactions with cellular targets such as kinases, DNA topoisomerases, or receptors . The compound’s synthesis likely involves multi-step reactions starting from anthranilic acid derivatives, followed by alkylation and cyclization, as seen in analogous quinazoline syntheses .

Properties

IUPAC Name

3-cyclohexyl-1-phenacylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-20(16-9-3-1-4-10-16)15-23-19-14-8-7-13-18(19)21(26)24(22(23)27)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBIWQFASCQAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 362.4 g/mol
  • Purity : Typically 95% .

1. Anticancer Activity

Recent studies have indicated that derivatives of quinazoline, including this compound, exhibit potent anticancer properties. For instance, compounds synthesized from this framework have shown higher cytotoxic activity against HCT-116 colorectal cancer cell lines compared to established drugs like cabozantinib. These compounds not only induced apoptosis but also arrested the cell cycle at various phases .

Case Study :
In a comparative study, two derivatives (4b and 4e) demonstrated superior activity against HCT-116 cells while exhibiting lower toxicity towards normal WI38 cells. This selectivity is crucial for developing safer cancer therapeutics .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of quinazoline derivatives were tested against both Gram-positive and Gram-negative bacterial strains using the agar well diffusion method. The results indicated moderate antimicrobial activity, with some derivatives showing broad-spectrum efficacy .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainActivity Level
Compound 13Staphylococcus aureusModerate
Compound 15Escherichia coliModerate

3. Anti-HCV Activity

Another area of interest is the anti-hepatitis C virus (HCV) activity exhibited by quinazoline derivatives. Specific compounds showed significant inhibitory effects on the NS5B polymerase enzyme, which is crucial for viral replication. For instance, certain derivatives achieved an EC50 value as low as 6.4 μM, indicating strong antiviral potential compared to ribavirin .

Table 2: Anti-HCV Activity of Quinazoline Derivatives

CompoundEC50 (μM)Cytotoxicity (CC50 μM)Therapeutic Index
Compound 10d6.4>50>7.8
Ribavirin20.0>40>2

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives act as inhibitors of c-Met and VEGFR-2, which are critical in cancer progression and angiogenesis .
  • Metal Ion Chelation : The structural characteristics of these compounds allow them to chelate metal ions effectively, enhancing their antiviral properties against HCV by disrupting viral replication processes .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 362.4 g/mol
  • Purity : Typically around 95% .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Research indicates that quinazoline derivatives, including 3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione, show promise as anticancer agents. Studies have demonstrated effectiveness against various tumor cell lines. For instance:

  • Compounds derived from this class have been shown to inhibit tumor growth in different cancer models .

Antimicrobial Properties

Quinazoline derivatives have been evaluated for their antibacterial and antifungal activities:

  • Certain synthesized compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, the compound DK-2 showed more potent antibacterial activity than standard drugs like ampicillin .

Anti-inflammatory Effects

Some quinazoline derivatives have been identified as potential anti-inflammatory agents:

  • They inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting a role in managing inflammatory diseases .

Case Study 1: Antitumor Activity

A series of novel quinazoline derivatives were synthesized and screened for antitumor activity against a panel of cancer cell lines. The findings revealed that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity against multiple cancer types.

Case Study 2: Antimicrobial Evaluation

A comprehensive study assessed the antibacterial activity of various quinazoline derivatives against clinical strains of bacteria. Results indicated that modifications to the quinazoline structure could lead to enhanced antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4(1H,3H)-dione derivatives exhibit structure-dependent variations in bioactivity. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Quinazoline-2,4-dione Derivatives

Compound Name Substituents Key Structural Features Biological Activity Reference
3-Cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione Cyclohexyl (C3), 2-oxo-2-phenylethyl (N1) High lipophilicity due to cyclohexyl group; potential for aromatic π-π interactions via phenyl group Anticancer (predicted), kinase inhibition (hypothesized)
3-(4-Ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione 4-Ethylphenyl (C3), 3-nitrobenzyl (N1) Electron-withdrawing nitro group enhances reactivity; ethylphenyl improves solubility Antitumor, antibacterial
8-Iodoquinazoline-2,4(1H,3H)-dione Iodine (C8) Halogen substitution at C8 increases electrophilicity; iodine’s size enhances steric effects Antiviral, anticancer
6-Nitroquinazoline-2,4(1H,3H)-dione Nitro (C6) Strong hydrogen-bonding capacity via nitro group; planar structure favors intercalation Enzyme inhibition, DNA interaction
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione Piperazinyl-oxoethyl (C3), chlorobenzyl (C3) Bulky piperazine moiety enhances selectivity for kinase targets (e.g., c-Met/VEGFR-2) Cytotoxic (IC₅₀: 2.5–6.8 µM in cancer cells)
1,3-Diethylquinazoline-2,4(1H,3H)-dione Ethyl (N1, N3) Simplified alkyl substituents increase metabolic stability; reduced steric hindrance Antimicrobial, moderate anticancer

Key Findings from Comparative Analysis

N1 Substitution: The 2-oxo-2-phenylethyl group may mimic natural substrates in kinase-binding domains, similar to the piperazinyl-oxoethyl group in compound 7 (IC₅₀: 2.5 µM) .

Halogen vs. Non-Halogen Derivatives: Iodo or bromo substituents (e.g., ) exhibit stronger electrophilicity and antiviral activity but lower solubility than the target compound’s phenyl group. The absence of halogens in the target compound may reduce off-target toxicity compared to bromo/chloro analogs .

Enzyme Inhibition Potential: Nitro-containing derivatives () show higher hydrogen-bonding capacity, favoring interactions with enzymes like DNA topoisomerases. The target compound’s cyclohexyl group may instead favor allosteric kinase inhibition, as seen in 3-substituted quinazolines targeting c-Met/VEGFR-2 .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 1,3-disubstituted quinazolines (e.g., alkylation of anthranilic acid derivatives followed by cyclization) . However, introducing the 2-oxo-2-phenylethyl group may require specialized reagents, contrasting with simpler ethyl or nitrobenzyl substitutions .

Q & A

Q. What are the standard synthetic routes for synthesizing 3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with the quinazoline-2,4-dione core. Key steps include:
  • Alkylation : Introducing the cyclohexyl group at position 3 using cyclohexyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Substitution : Attaching the 2-oxo-2-phenylethyl moiety via nucleophilic substitution or coupling reactions under controlled pH and temperature .
  • Purification : Recrystallization from ethanol or ethyl acetate is commonly used to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.3–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) at ~1700 cm1^{-1} and NH stretches at ~3200 cm1^{-1} .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase assays for kinase activity) .
  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Solvent Effects : Compare yields in DMF vs. DMSO; DMF often improves solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., cyclopentyl) or phenyl groups to assess activity changes .
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical functional groups (e.g., nitro or trifluoromethyl groups enhance potency) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to validate binding modes .

Q. How can data contradictions in biological activity across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Methodological Answer :
  • CO2_2 Utilization : Replace phosgene with CO2_2 in cyclization steps under catalytic conditions (e.g., DBU as a catalyst) .
  • Solvent Recycling : Implement continuous flow systems to recover and reuse DMF .

Tables for Key Data

Q. Table 1: Comparative Yields Under Different Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)
Pd/CDMF8072
CuIDMSO10065
NoneEthanol6048

Q. Table 2: Biological Activity of Quinazoline Analogs

Compound ModificationIC50_{50} (μM)Target Enzyme
3-Cyclohexyl (Parent)12.3EGFR
3-Cyclopentyl18.9EGFR
6-Nitro Substituent6.7Topoisomerase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

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